molecular formula C40H53N9O6 B608415 Cyclo(prolyl-tryptophyl-isoleucyl-pipecolyl-pipecolyl-histidyl) CAS No. 127819-96-9

Cyclo(prolyl-tryptophyl-isoleucyl-pipecolyl-pipecolyl-histidyl)

Cat. No.: B608415
CAS No.: 127819-96-9
M. Wt: 755.9 g/mol
InChI Key: QHUGACUEEILSLD-NNWJBWDNSA-N
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Preparation Methods

L-366,682 is synthesized through a series of peptide coupling reactions. The synthesis involves the cyclization of a linear hexapeptide sequence, which includes the amino acids L-proline, D-tryptophan, L-isoleucine, D-pipecolic acid, L-pipecolic acid, and D-histidine . The reaction conditions typically involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds.

Chemical Reactions Analysis

L-366,682 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

L-366,682 has been extensively studied for its scientific research applications, including:

Mechanism of Action

L-366,682 exerts its effects by antagonizing oxytocin receptors. It binds to these receptors, preventing oxytocin from exerting its contractile effects on the uterus. This mechanism involves the inhibition of calcium channel activity, which is essential for muscle contraction. By blocking these pathways, L-366,682 effectively reduces uterine contractions .

Comparison with Similar Compounds

L-366,682 is unique due to its specific cyclic hexapeptide structure and its potent antagonistic effects on oxytocin receptors. Similar compounds include:

    L-366,948: Another cyclic hexapeptide with similar oxytocin antagonistic properties but with a different amino acid sequence.

    Atosiban: A nonapeptide oxytocin receptor antagonist used clinically to delay preterm labor.

These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.

Properties

CAS No.

127819-96-9

Molecular Formula

C40H53N9O6

Molecular Weight

755.9 g/mol

IUPAC Name

(2S)-1-[(2R)-2-amino-3-(1H-imidazol-5-yl)propanoyl]-N-[(2R)-1-[[(2S,3S)-1-[(2S)-2-formyl-2-(piperidine-1-carbonyl)piperidin-1-yl]-3-methyl-1-oxopent-4-en-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C40H53N9O6/c1-3-26(2)34(38(54)49-19-10-7-15-40(49,24-50)39(55)47-16-8-4-9-17-47)46-35(51)32(20-27-22-43-31-13-6-5-12-29(27)31)45-36(52)33-14-11-18-48(33)37(53)30(41)21-28-23-42-25-44-28/h3,5-6,12-13,22-26,30,32-34,43H,1,4,7-11,14-21,41H2,2H3,(H,42,44)(H,45,52)(H,46,51)/t26-,30+,32+,33-,34-,40-/m0/s1

InChI Key

QHUGACUEEILSLD-NNWJBWDNSA-N

SMILES

CCC(C)C1C(=O)N2CCCCC2C(=O)N3CCCCC3C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)N1)CC5=CNC6=CC=CC=C65)CC7=CN=CN7

Isomeric SMILES

C[C@@H](C=C)[C@@H](C(=O)N1CCCC[C@]1(C=O)C(=O)N2CCCCC2)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@@H]5CCCN5C(=O)[C@@H](CC6=CN=CN6)N

Canonical SMILES

CC(C=C)C(C(=O)N1CCCCC1(C=O)C(=O)N2CCCCC2)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C5CCCN5C(=O)C(CC6=CN=CN6)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

L 366682;  L-366682;  L366682;  L 366,682;  L-66,682;  L366,682; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclo(prolyl-tryptophyl-isoleucyl-pipecolyl-pipecolyl-histidyl)
Reactant of Route 2
Cyclo(prolyl-tryptophyl-isoleucyl-pipecolyl-pipecolyl-histidyl)
Reactant of Route 3
Cyclo(prolyl-tryptophyl-isoleucyl-pipecolyl-pipecolyl-histidyl)
Reactant of Route 4
Cyclo(prolyl-tryptophyl-isoleucyl-pipecolyl-pipecolyl-histidyl)
Reactant of Route 5
Cyclo(prolyl-tryptophyl-isoleucyl-pipecolyl-pipecolyl-histidyl)
Reactant of Route 6
Cyclo(prolyl-tryptophyl-isoleucyl-pipecolyl-pipecolyl-histidyl)

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